1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H26N4O4S and its molecular weight is 478.57. The purity is usually 95%.
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Biological Activity
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Tetrahydrothiophene ring : Enhances lipophilicity and may influence biological interactions.
- Furan moiety : Known for its diverse biological activities.
- Pyrazolo[3,4-b]pyridine core : Associated with various pharmacological effects.
The molecular formula is C22H28N4O5S, with a molecular weight of approximately 460.5 g/mol. Its intricate structure suggests potential interactions with biological macromolecules.
Anticancer Properties
Preliminary studies indicate that compounds similar to this one exhibit anticancer properties. For instance, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Modulation of signaling pathways related to tumor growth
A study demonstrated that derivatives with furan and thiophene components showed enhanced cytotoxicity against specific cancer cell lines compared to their simpler analogs .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of compounds containing thiophene and furan moieties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes .
The proposed mechanism of action involves:
- Enzyme inhibition : Compounds may act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor interaction : The compound may interact with specific receptors influencing cellular signaling pathways.
Data Table: Biological Activity Summary
Activity Type | Mechanism | Target | Effectiveness |
---|---|---|---|
Anticancer | Apoptosis induction | Cancer cells | High (specific lines) |
Anti-inflammatory | COX/LOX inhibition | Inflammatory pathways | Moderate |
Enzyme inhibition | Competitive inhibition | Various enzymes | High |
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of this compound against breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, supporting its anti-inflammatory claims .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(4-propan-2-ylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-15(2)17-6-8-18(9-7-17)26-25(30)20-13-21(22-5-4-11-33-22)27-24-23(20)16(3)28-29(24)19-10-12-34(31,32)14-19/h4-9,11,13,15,19H,10,12,14H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGAWAHIAOOXKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(C)C)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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